molecular formula C10H6N2O6 B1671356 Entacapone acid CAS No. 160391-70-8

Entacapone acid

カタログ番号 B1671356
CAS番号: 160391-70-8
分子量: 250.16 g/mol
InChIキー: XDDDOLQEZBJWFZ-LZCJLJQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . It is commonly used in combination with other medications for the treatment of Parkinson’s disease . When administered with levodopa and a decarboxylase inhibitor, it increases and sustains plasma levodopa concentrations, reducing Parkinson’s disease signs and symptoms for a greater length of time .


Synthesis Analysis

A new synthesis of Entacapone has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .


Molecular Structure Analysis

The molecular formula of Entacapone is C14H15N3O5 . The molecular weight is 305.29 . The NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton coupled 13 C spectra .


Chemical Reactions Analysis

Entacapone undergoes a decomposition process with a loss of 32.88% in the range of 195–290 °C . This process can be highlighted by the DTG and heat flow curves .

科学的研究の応用

Treatment of Parkinson’s Disease

Entacapone is a Catechol O-Methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease . It is used as an adjunct to regular or controlled-release levodopa preparations, which also include a peripherally acting dopa-decarboxylase inhibitor . This increases ON-time and reduces OFF-time, improving the clinical condition in patients with Parkinson’s disease experiencing wearing-off .

Improved Delivery of Levodopa

The inhibition of peripheral catechol O-methyltransferase (COMT) by Entacapone has been identified as a potential avenue to refine the use of levodopa in Parkinson’s disease . More efficient delivery of levodopa to the brain might allow the high therapeutic doses of levodopa to be reduced and the dose interval to be extended .

Quality of Life Improvement

Several studies have identified that Entacapone improves patients’ quality of life and is cost-effective . It has been amalgamated into a triple-combination preparation (Stalevo®) with levodopa and carbidopa to create a flexible and convenient drug therapy for patients with Parkinson’s disease who have end-of-dose motor fluctuations not stabilized on levodopa/dopa-decarboxylase inhibitor treatment .

New Synthesis Methods

A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, Entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . This new synthesis method could potentially lead to more efficient production of Entacapone.

Assay Method Development

Entacapone has been used in the development of assay methods for Active Pharmaceutical Ingredient (API) analysis . This could potentially improve the quality control process in pharmaceutical manufacturing.

Obesity Treatment Research

Entacapone has been examined for its dose-response effect in reducing body weight in a high-fat diet-induced obese (DIO) mouse model . This suggests potential applications in obesity treatment research.

作用機序

Target of Action

Entacapone acid primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure . It is distributed throughout various organs, with the highest activities in the liver and kidney .

Mode of Action

Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .

Biochemical Pathways

The inhibition of COMT by entacapone affects the metabolic pathway of levodopa, a key treatment for Parkinson’s disease. By inhibiting COMT, entacapone prevents the premature metabolization of levodopa, allowing more efficient delivery of levodopa to the brain . This can potentially reduce the required therapeutic doses of levodopa and extend the dose interval .

Pharmacokinetics

Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is noted that no accumulation of plasma entacapone was detected after 8 daily doses . The bioavailability of oral entacapone is around 35% based on urinary excretion .

Result of Action

The molecular and cellular effects of entacapone’s action primarily involve increasing and sustaining plasma levodopa concentrations . This results in improved clinical benefits for patients with Parkinson’s disease experiencing end-of-dose deterioration in the response to levodopa .

Action Environment

Environmental factors, such as the composition of the gut microbiome, can influence the action of entacapone . The gut microbiome can enzymatically transform the drug’s structure and alter its bioavailability, bioactivity, or toxicity . Therefore, variations in the gut microbiome among individuals could potentially influence the efficacy and safety of entacapone.

Safety and Hazards

Entacapone should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .

将来の方向性

While the future directions of Entacapone are not explicitly mentioned in the search results, it is known that new treatments for Parkinson’s disease provide clinicians and patients with new options and improved ability to manage the off period that occurs with prolonged levodopa treatment .

特性

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDOLQEZBJWFZ-LZCJLJQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166871
Record name Entacapone acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entacapone acid

CAS RN

160391-70-8
Record name Entacapone acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160391708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entacapone acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTACAPONE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U917C92QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entacapone acid
Reactant of Route 2
Reactant of Route 2
Entacapone acid
Reactant of Route 3
Reactant of Route 3
Entacapone acid
Reactant of Route 4
Reactant of Route 4
Entacapone acid
Reactant of Route 5
Entacapone acid
Reactant of Route 6
Entacapone acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。